(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide
Description
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide is a synthetic compound with a complex structure. It is often used in biochemical research due to its unique properties and interactions with various biological molecules. The compound is known for its role as a fluorogenic substrate for aminopeptidase M, making it valuable in enzymatic studies .
Properties
Molecular Formula |
C20H29BrN4O3 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide |
InChI |
InChI=1S/C20H28N4O3.BrH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);1H/t13-,17-;/m0./s1 |
InChI Key |
XQIUAFOFORNNPE-KYLFUZKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CCCCN)N.Br |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Br |
sequence |
KA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide involves multiple steps The process typically starts with the protection of amino groups followed by coupling reactions to form the peptide bondThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent quality control measures. The production is typically done in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, leading to different derivatives.
Reduction: The compound can be reduced to form simpler amides.
Substitution: The naphthylamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties. These derivatives are often used in further research to explore new applications .
Scientific Research Applications
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in cellular studies to investigate protein interactions and functions.
Medicine: Potential use in drug development due to its interactions with biological molecules.
Industry: Utilized in the production of diagnostic kits and research reagents
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes, particularly aminopeptidase M. It acts as a substrate, and the enzymatic cleavage of the compound releases a fluorescent product. This fluorescence can be measured to study enzyme activity and inhibition. The molecular targets and pathways involved include the active sites of the enzymes and the subsequent signaling pathways activated by the cleavage products .
Comparison with Similar Compounds
Similar Compounds
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride: Similar in structure but lacks the lysyl group.
L-Lysyl-L-alanine: Similar peptide structure but without the naphthylamide group
Uniqueness
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide is unique due to its combination of lysyl and naphthylamide groups, which provide specific interactions with enzymes and other biological molecules. This uniqueness makes it particularly valuable in enzymatic studies and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
